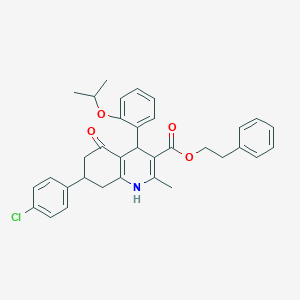
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol, also known as FIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIT is a thiol-containing compound that belongs to the triazole family of compounds.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol exerts its biological activities by interacting with specific target enzymes or receptors. For example, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit acetylcholinesterase activity, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol exhibits potent antifungal, antibacterial, and anticancer activities. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has also been reported to inhibit acetylcholinesterase activity and exhibit herbicidal and fungicidal activities. In vivo studies have shown that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized from readily available starting materials. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol also exhibits potent biological activities, which make it a useful tool for investigating the mechanisms of action of specific enzymes or receptors. However, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol also has some limitations. It is a highly reactive compound that can undergo oxidation or reduction under certain conditions, which can affect its biological activity. Additionally, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has not been extensively studied in vivo, and its safety profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol. First, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. Second, more in vivo studies are needed to evaluate the safety and efficacy of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol as a potential drug candidate. Third, the development of new synthesis methods for 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol could lead to the discovery of new analogs with improved biological activities. Finally, the investigation of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for steel could lead to the development of new materials with improved properties.
Synthesemethoden
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process starting from readily available starting materials. The synthesis method involves the reaction of 4-fluorophenylhydrazine with isopropyl isothiocyanate to form the intermediate compound, which is then treated with sodium azide and copper (I) iodide to obtain 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit antifungal, antibacterial, and anticancer activities. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agrochemicals, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit herbicidal and fungicidal activities. In material science, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been investigated as a potential corrosion inhibitor for steel.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c1-7(2)10-13-14-11(16)15(10)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMZNBGIJIDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole-3-thiol, 4-(4-fluorophenyl)-5-(1-methylethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)




![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)


![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)